4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid
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Overview
Description
4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid is a complex organic compound that features a unique structure combining a methoxyphenyl group, a carbamoyl group, and a cyclohepta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the cyclohepta[b]thiophene core. This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate reagents. The methoxyphenyl group is then introduced via a carbamoylation reaction, followed by the addition of the oxobutanoic acid moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can lead to a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the carbamoyl and oxobutanoic acid moieties could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring system, such as thiophene-2-carboxylic acid, share structural similarities with 4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid.
Carbamoyl Compounds: Molecules like N-phenylcarbamoyl derivatives also exhibit similar functional groups and may have comparable biological activities.
Oxobutanoic Acid Derivatives: Compounds such as 4-oxobutanoic acid itself or its esters can be considered structurally related.
Uniqueness
What sets this compound apart is its combination of these functional groups within a single molecule, which may confer unique properties in terms of reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H24N2O5S/c1-28-15-9-6-5-8-14(15)22-20(27)19-13-7-3-2-4-10-16(13)29-21(19)23-17(24)11-12-18(25)26/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26) |
InChI Key |
DFGDSWGIYUFWQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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